Cas no 24192-64-1 (1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)
![1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- structure](https://it.kuujia.com/scimg/cas/24192-64-1x500.png)
24192-64-1 structure
Nome del prodotto:1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-
- Epiyangambin
- 3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- lirioresinol B dimethyl ether
- syringaresinol dimethyl ether
- (+)-Epiyangambin
- Lirioresinol A dimethyl ether
- [ "" ]
- CS-0081825
- ACon1_001856
- 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-
- 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1S-(1alpha,3aalpha,4beta,6aalpha))-
- AKOS040761692
- O,O-Dimethyllirioresinol A
- NCGC00180070-01
- HY-121377
- NSC 172767
- (3R, 3aR, 6S, 6aR)-3, 6-bis(3, 4, 5-trimethoxyphenyl)-1, 3, 3a, 4, 6, 6a-hexahydrofuro[3, 4-c]furan
- 24192-64-1
- (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- Lirioresinol A, O,O-dimethyl-
- CHEMBL510536
- DTXSID401035064
- MEGxp0_001363
- Lirioresinol A, dimethyl-
- BRD-K29039292-001-01-5
- SCHEMBL17385625
- 80780-43-4
- NSC83441
- 3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran
- MEGxp0_001362
- NSC-172767
- BDBM69394
- cid_99091
- NSC-83441
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
- NSC172767
- MEGxp0_000712
- NS00097002
- CHEBI:182352
- (+)-O,O-Dimethyl lirioresinol-B
- 1H,3H-Furo[3,4-c]furan, 3a.alpha.,4,6,6a.alpha.-tetrahydro-1.alpha.,4.alpha.-bis(3,4,5-trimethoxyphenyl)-
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-
- HRLFUIXSXUASEX-UHFFFAOYSA-N
- AKOS040740015
- SMR000440663
- BRD-A34855957-001-01-5
- HMS2268L24
- MLS000877028
- Compound NP-002027
- NCGC00169368-01
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(+)-
- ACon1_000778
- CHEMBL1412125
- DTXSID40868888
- 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-, (1S,3aR,4S,6aR)-
- (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan
- Epi-yangambin
-
- Inchi: InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3
- Chiave InChI: HRLFUIXSXUASEX-UHFFFAOYSA-N
- Sorrisi: COC1C=C(C2OCC3C(C4C=C(OC)C(OC)=C(OC)C=4)OCC23)C=C(OC)C=1OC
Proprietà calcolate
- Massa esatta: 446.19400
- Massa monoisotopica: 446.194
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 32
- Conta legami ruotabili: 8
- Complessità: 512
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 73.8A^2
- XLogP3: 2.9
Proprietà sperimentali
- Colore/forma: Cryst.
- Densità: 1.183±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 112-114 ºC
- Punto di ebollizione: 556.1ºC at 760 mmHg
- Punto di infiammabilità: 221.1ºC
- Indice di rifrazione: 1.537
- Solubilità: Quasi insolubile (0,034 g/l) (25°C),
- PSA: 73.84000
- LogP: 3.81340
- Pressione di vapore: 0.0±1.4 mmHg at 25°C
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Dati doganali
- CODICE SA:2932999099
- Dati doganali:
Codice doganale cinese:
2932999099Panoramica:
293299099. altri composti eterociclici contenenti solo eteroatomi di ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293299099. altri composti eterociclici con etero-atomo(i) di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3979-5mg |
Epiyangambin |
24192-64-1 | 5mg |
¥ 2760 | 2024-07-20 | ||
Ambeed | A805822-5mg |
Epiyangambin |
24192-64-1 | 98+% | 5mg |
$222.0 | 2025-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3979-1 mg |
Epiyangambin |
24192-64-1 | 1mg |
¥2035.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57630-5mg |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- |
24192-64-1 | ,98.0% | 5mg |
¥4000.0 | 2023-09-07 | |
TargetMol Chemicals | TN3979-1 ml * 10 mm |
Epiyangambin |
24192-64-1 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57630-5 mg |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- |
24192-64-1 | 5mg |
¥4000.0 | 2021-09-09 | ||
TargetMol Chemicals | TN3979-1 mL * 10 mM (in DMSO) |
Epiyangambin |
24192-64-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
TargetMol Chemicals | TN3979-5 mg |
Epiyangambin |
24192-64-1 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
A2B Chem LLC | AF36280-5mg |
Epiyangambin |
24192-64-1 | 98% | 5mg |
$650.00 | 2024-04-20 |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Letteratura correlata
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
24192-64-1 (1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-) Prodotti correlati
- 487-36-5(Pinoresinol)
- 526-06-7(Eudesmin)
- 10061-38-8(Phenol,4,4'-[(1R,3aS,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-(9CI))
- 487-39-8(Phillygenin)
- 24404-50-0(Epipinoresinol)
- 13060-14-5(Yangambin)
- 105256-12-0(3-Furanmethanol,tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-,(2R,3S,4S)-rel-)
- 1177-14-6(DL-Syringaresinol)
- 31008-18-1(Magnolin)
- 528-63-2(Galgravin)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:24192-64-1)1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-

Purezza:99%
Quantità:5mg
Prezzo ($):200